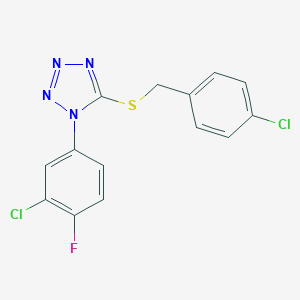![molecular formula C26H21N3O3S2 B302775 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through condensation and cyclization reactions. Common reagents used in these reactions include thiourea, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
The compound’s therapeutic potential is explored in medicinal chemistry. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, the compound’s properties are leveraged for various applications, including the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in manufacturing and other industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart from these similar compounds is its unique combination of substituents and the specific arrangement of functional groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H21N3O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H21N3O3S2/c1-16-22(24(30)28-18-9-4-3-5-10-18)23(17-8-6-11-19(14-17)32-2)29-25(31)21(34-26(29)27-16)15-20-12-7-13-33-20/h3-15,23H,1-2H3,(H,28,30)/b21-15- |
InChI Key |
OWWCBOAQDWJCDK-QNGOZBTKSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CS3)/SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B302692.png)
![1-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1H-tetraazole](/img/structure/B302693.png)

![3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B302695.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B302701.png)
![{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B302703.png)
![N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B302704.png)


![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302715.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
